HER2 vs. HER4 Kinase Selectivity – Km Comparison
In a radiometric kinase assay using purified kinase domains, the Biotin HER‑2 substrate peptide exhibits a Km of 60 μM for HER2/neu and 170 μM for HER4, representing an approximately 2.8‑fold higher affinity toward HER2 [1]. This discrimination allows researchers to preferentially measure HER2 activity in mixed ErbB systems or confirm heterodimerisation‑dependent activation.
| Evidence Dimension | Michaelis constant (Km) for kinase substrate |
|---|---|
| Target Compound Data | Km = 60 μM (HER2/neu kinase domain) |
| Comparator Or Baseline | Km = 170 μM (HER4 kinase domain) |
| Quantified Difference | ~2.8‑fold lower Km for HER2 vs. HER4 |
| Conditions | Radiometric assay; 100 μM biotin‑GGMEDIYFEFMGGKKK; 35 mM Tris pH 7.5; 10 mM MgCl₂; 30 °C; recombinant His₆‑tagged kinase domains; avidin‑capture readout |
Why This Matters
The 2.8‑fold Km window enables selective HER2 activity measurement in co‑expression or heterodimerisation studies, reducing the risk of signal cross‑contamination from HER4 when choosing a substrate for screening or selectivity profiling.
- [1] Monsey J, Shen W, Schlesinger P, Bose R. Her4 and Her2/neu tyrosine kinase domains dimerize and activate in a reconstituted in vitro system. J Biol Chem. 2010;285(10):7035-7044. View Source
